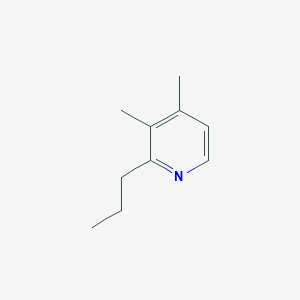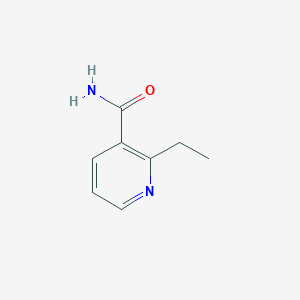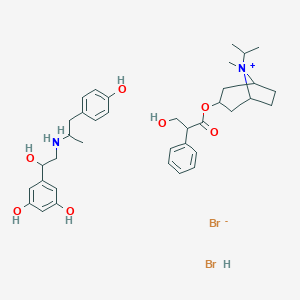
3,4-Dimethyl-2-propylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-propylpyridine (DMPP) is a chemical compound that has gained significant attention in the field of agricultural research due to its ability to enhance the efficiency of nitrogen fertilizers. DMPP is classified as a nitrification inhibitor, which means that it slows down the conversion of ammonium to nitrate in soil, thereby reducing nitrogen loss and improving crop yields. In
Mechanism of Action
3,4-Dimethyl-2-propylpyridine works by inhibiting the activity of nitrosomonas and nitrobacter bacteria, which are responsible for the conversion of ammonium to nitrate in soil. By slowing down this process, 3,4-Dimethyl-2-propylpyridine reduces nitrogen loss and improves the availability of nitrogen for plant uptake.
Biochemical and Physiological Effects:
3,4-Dimethyl-2-propylpyridine has been found to have minimal toxic effects on plants and animals. It does not accumulate in plant tissues and is rapidly degraded in soil. However, it may have some impact on soil microbial communities, which can affect soil health and nutrient cycling.
Advantages and Limitations for Lab Experiments
3,4-Dimethyl-2-propylpyridine is a useful tool for studying nitrogen cycling in soil and its impact on plant growth. It allows researchers to manipulate the availability of nitrogen in soil and study its effects on plant physiology and growth. However, 3,4-Dimethyl-2-propylpyridine can be expensive and difficult to obtain in large quantities, which may limit its use in some experiments.
Future Directions
There are several areas of research that could benefit from further investigation of 3,4-Dimethyl-2-propylpyridine. These include:
1. Development of more efficient synthesis methods to reduce the cost of 3,4-Dimethyl-2-propylpyridine production.
2. Investigation of the long-term effects of 3,4-Dimethyl-2-propylpyridine on soil health and microbial communities.
3. Study of the effects of 3,4-Dimethyl-2-propylpyridine on different crop species and under different environmental conditions.
4. Development of new formulations of 3,4-Dimethyl-2-propylpyridine that can be applied more easily and effectively in the field.
5. Investigation of the potential of 3,4-Dimethyl-2-propylpyridine to reduce greenhouse gas emissions from agriculture.
Conclusion:
3,4-Dimethyl-2-propylpyridine is a promising tool for improving nitrogen use efficiency and reducing nitrogen loss in agriculture. Its mechanism of action and physiological effects have been extensively studied, and it has been shown to have minimal toxic effects on plants and animals. However, further research is needed to fully understand its impact on soil health and microbial communities and to optimize its use in different crop species and environmental conditions.
Synthesis Methods
3,4-Dimethyl-2-propylpyridine can be synthesized via various methods, including the reaction of 2,4,6-trimethylpyridine with propyl bromide in the presence of sodium hydride or the reaction of 2,4,6-trimethylpyridine with 1-bromopropane in the presence of potassium carbonate. The purity of the synthesized 3,4-Dimethyl-2-propylpyridine can be improved through recrystallization or column chromatography.
Scientific Research Applications
3,4-Dimethyl-2-propylpyridine has been extensively studied for its potential use in agriculture. It has been shown to improve nitrogen use efficiency and reduce nitrogen loss in various crops, including wheat, maize, rice, and vegetables. 3,4-Dimethyl-2-propylpyridine has also been found to increase crop yields and improve soil quality by reducing nitrate leaching and groundwater pollution.
properties
CAS RN |
121259-18-5 |
|---|---|
Product Name |
3,4-Dimethyl-2-propylpyridine |
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3,4-dimethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-5-10-9(3)8(2)6-7-11-10/h6-7H,4-5H2,1-3H3 |
InChI Key |
YFUQNCZHNJQKSP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CC(=C1C)C |
Canonical SMILES |
CCCC1=NC=CC(=C1C)C |
synonyms |
Pyridine,3,4-dimethyl-2-propyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)


![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)
